3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that features a furochromenone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the trimethyl substitutions contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted phenols and aldehydes.
Methylation: The trimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furochromenone core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can introduce new aromatic groups.
Scientific Research Applications
3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and liquid crystalline materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group and the furochromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure.
3-Bromo-7-chloro-4H-chromen-4-one: Similar core structure but different substituents.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains the bromophenyl group but with a pyrazoline core.
Uniqueness
3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of the furochromenone core with the bromophenyl and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15BrO3 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H15BrO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3 |
InChI Key |
RWLFYSARMJPJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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